molecular formula C10H10N2O2 B3196380 4,7-Dimethyl-1H-indazole-3-carboxylic acid CAS No. 1000340-77-1

4,7-Dimethyl-1H-indazole-3-carboxylic acid

Cat. No.: B3196380
CAS No.: 1000340-77-1
M. Wt: 190.2 g/mol
InChI Key: JJNYKRBGXTVJNW-UHFFFAOYSA-N
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Description

4,7-Dimethyl-1H-indazole-3-carboxylic acid is a chemical compound belonging to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrazole ring. This compound, in particular, has a molecular formula of C8H6N2O2 and a molecular weight of 162.15 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethyl-1H-indazole-3-carboxylic acid typically involves the following steps:

  • Starting Materials: The synthesis often begins with readily available starting materials such as 4,7-dimethyl-1H-indazole and various carboxylic acid derivatives.

  • Reaction Conditions: The reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,7-Dimethyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups at specific positions on the indazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, esters, and amides.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: Substituted indazoles with different functional groups.

Scientific Research Applications

4,7-Dimethyl-1H-indazole-3-carboxylic acid has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: It is explored for its therapeutic potential in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4,7-Dimethyl-1H-indazole-3-carboxylic acid is structurally similar to other indazole derivatives, such as 1H-indazole-3-carboxylic acid and 4,7-dimethyl-1H-indazole. its unique substitution pattern at the 4 and 7 positions provides distinct chemical and biological properties compared to these compounds. The presence of methyl groups at these positions can influence the compound's reactivity, stability, and biological activity.

Comparison with Similar Compounds

  • 1H-indazole-3-carboxylic acid

  • 4,7-dimethyl-1H-indazole

  • 5-methyl-1H-indazole-3-carboxylic acid

  • 6-methyl-1H-indazole-3-carboxylic acid

Properties

IUPAC Name

4,7-dimethyl-2H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-5-3-4-6(2)8-7(5)9(10(13)14)12-11-8/h3-4H,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNYKRBGXTVJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=NNC(=C12)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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